An In-depth Technical Guide to the Chemical Properties of 6-bromo-4-fluoro-1,3-benzothiazole
An In-depth Technical Guide to the Chemical Properties of 6-bromo-4-fluoro-1,3-benzothiazole
Core Chemical Properties
While specific quantitative data for 6-bromo-4-fluoro-1,3-benzothiazole is not available, the following table summarizes the known properties of the closely related compound, 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole, to provide an estimated profile.
| Property | Value (for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole) | Reference |
| CAS Number | 1427433-65-5 | [1][2] |
| Molecular Formula | C₈H₅BrFNS | [2] |
| Molecular Weight | 246.10 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [3] |
Synthesis and Reactivity
Benzothiazole derivatives are key intermediates in pharmaceutical and materials science research. Their synthesis and reactivity are well-established, providing a framework for the potential preparation and chemical behavior of 6-bromo-4-fluoro-1,3-benzothiazole.
Proposed Synthetic Pathway
A common and effective method for the synthesis of benzothiazoles involves the reaction of a 2-aminothiophenol derivative with a suitable cyclizing agent. For the target compound, a plausible route would start from 2-amino-5-bromo-3-fluorothiophenol.
Caption: Proposed synthesis of 6-bromo-4-fluoro-1,3-benzothiazole.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-5-bromo-3-fluorothiophenol in an excess of formic acid.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of 6-bromo-4-fluoro-1,3-benzothiazole is governed by the electron-withdrawing nature of the thiazole ring and the substituents on the benzene ring.
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Electrophilic Aromatic Substitution: The benzothiazole ring is generally deactivated towards electrophilic substitution. The positions of substitution will be directed by the existing bromo and fluoro groups.
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Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing thiazole ring and the fluorine atom may render the benzene ring susceptible to nucleophilic aromatic substitution, potentially at the position ortho or para to the activating groups.
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Cross-Coupling Reactions: The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups. This is a common strategy for elaborating the benzothiazole core in drug discovery.
Caption: Potential cross-coupling reactions of 6-bromo-4-fluoro-1,3-benzothiazole.
Applications in Drug Development and Materials Science
Benzothiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science.
Biological Significance
The benzothiazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include:
The introduction of fluorine and bromine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.
Materials Science
Benzothiazole derivatives are also utilized in the development of advanced organic materials. Their conjugated π-system can impart desirable electronic and optical properties, making them suitable for applications in:
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Organic light-emitting diodes (OLEDs)
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Organic solar cells
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Fluorescent probes
The specific substitution pattern of 6-bromo-4-fluoro-1,3-benzothiazole could lead to novel materials with tailored functionalities.
Conclusion
While direct experimental data on 6-bromo-4-fluoro-1,3-benzothiazole is scarce, a comprehensive understanding of its likely chemical properties, synthetic accessibility, and potential applications can be inferred from the extensive literature on related benzothiazole derivatives. The presence of both a fluorine and a bromine atom on the benzene ring offers a versatile platform for further chemical modification, making it an attractive, albeit currently underexplored, building block for the development of new pharmaceuticals and functional materials. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological profile.
